molecular formula C23H26FN3O3 B11585350 1'-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

1'-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11585350
M. Wt: 411.5 g/mol
InChI Key: NIGQWZALBHIYLH-UHFFFAOYSA-N
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Description

1’-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a complex organic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-(4-fluorophenyl)piperazine with a suitable aldehyde or ketone to form the corresponding imine or amine intermediate. This intermediate is then subjected to cyclization reactions to form the spiro structure. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1’-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the spiro structure.

    Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share the indole nucleus but differ in their functional groups and overall structure.

Uniqueness

1’-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H26FN3O3

Molecular Weight

411.5 g/mol

IUPAC Name

1'-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-methylspiro[1,3-dioxane-2,3'-indole]-2'-one

InChI

InChI=1S/C23H26FN3O3/c1-17-10-15-29-23(30-17)20-4-2-3-5-21(20)27(22(23)28)16-25-11-13-26(14-12-25)19-8-6-18(24)7-9-19/h2-9,17H,10-16H2,1H3

InChI Key

NIGQWZALBHIYLH-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC2(O1)C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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